molecular formula C12H13IN2O3 B13378612 Ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate

Ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate

Cat. No.: B13378612
M. Wt: 360.15 g/mol
InChI Key: JRLCXCULCXAOHJ-VXMQHADHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate is an organic compound with the molecular formula C12H13IN2O3 It is a derivative of hydrazone and is characterized by the presence of an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 4-iodophenylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:

    Starting Materials: Ethyl acetoacetate and 4-iodophenylhydrazine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid or a base like sodium acetate.

    Procedure: The reactants are mixed and heated under reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The iodophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(4-bromophenyl)hydrazono]-3-oxobutanoate
  • Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate
  • Ethyl 2-[(4-fluorophenyl)hydrazono]-3-oxobutanoate

Uniqueness

Ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate is unique due to the presence of the iodophenyl group, which imparts distinct chemical and biological properties. The iodine atom increases the compound’s molecular weight and enhances its reactivity compared to its bromine, chlorine, and fluorine analogs.

Properties

Molecular Formula

C12H13IN2O3

Molecular Weight

360.15 g/mol

IUPAC Name

ethyl (Z)-3-hydroxy-2-[(4-iodophenyl)diazenyl]but-2-enoate

InChI

InChI=1S/C12H13IN2O3/c1-3-18-12(17)11(8(2)16)15-14-10-6-4-9(13)5-7-10/h4-7,16H,3H2,1-2H3/b11-8-,15-14?

InChI Key

JRLCXCULCXAOHJ-VXMQHADHSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C)/O)/N=NC1=CC=C(C=C1)I

Canonical SMILES

CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.